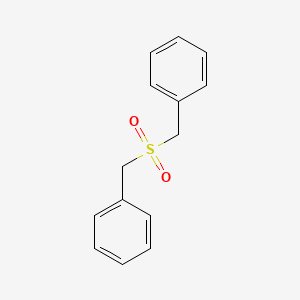

Dibenzyl sulfone

描述

属性

IUPAC Name |

benzylsulfonylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHNUHMUCGRKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211040 | |

| Record name | Dibenzyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-32-6 | |

| Record name | Dibenzyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl sulphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BPD52X4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl Sulfone: A Comprehensive Technical Guide for Researchers

CAS Number: 620-32-6

This technical guide provides an in-depth overview of dibenzyl sulfone, a sulfone compound with potential applications in research and development. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its potential, though not yet fully elucidated, role in biological signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as benzyl (B1604629) sulfone, is a white crystalline solid.[1] Its fundamental structure consists of a sulfonyl group flanked by two benzyl groups.[1] While sparingly soluble in water, it readily dissolves in organic solvents like ethanol (B145695) and acetone.[1] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 620-32-6 | [2] |

| Molecular Formula | C₁₄H₁₄O₂S | [1][2] |

| Molecular Weight | 246.32 g/mol | [2] |

| Melting Point | 149-153 °C | [2] |

| Boiling Point | ~320-325 °C | [1] |

| Appearance | White fine crystalline powder | [1] |

| Solubility in Water | 0.14 g/L (at 25 °C) | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the preparation of dibenzyl sulfide (B99878) followed by its oxidation.

Step 1: Synthesis of Dibenzyl Sulfide

This protocol is adapted from established methods for the synthesis of diaryl and dibenzyl sulfides.

Materials:

-

Benzyl bromide or benzyl chloride

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Methanol

-

Water

-

Diethyl ether

-

10% Sodium carbonate solution

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 ml of water and 50 ml of methanol.

-

With vigorous stirring, add 2 moles of benzyl bromide to the flask.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After cooling to room temperature, extract the mixture with diethyl ether.

-

Separate the ethereal layer and perform several additional extractions of the aqueous layer with diethyl ether.

-

Combine the organic phases and wash with a 10% sodium carbonate solution, followed by a final wash with water.

-

Distill the ether to obtain the crude dibenzyl sulfide.

-

The solid product can be further purified by crystallization from methanol.

Step 2: Oxidation of Dibenzyl Sulfide to this compound

This protocol outlines a general method for the oxidation of sulfides to sulfones.

Materials:

-

Dibenzyl sulfide (from Step 1)

-

Hydrogen peroxide (H₂O₂)

-

Acetic acid

Procedure:

-

Dissolve the dibenzyl sulfide in acetic acid in a round-bottom flask.

-

Slowly add an excess of hydrogen peroxide to the solution while stirring. The reaction may be exothermic, and cooling may be necessary.

-

Continue stirring the reaction mixture at room temperature until the oxidation is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, the broader class of sulfone-containing compounds has demonstrated significant pharmacological effects, including anti-inflammatory and antitumor activities.[3] The potential mechanisms of action for this compound can be hypothesized based on the activities of structurally related molecules.

For instance, Rigosertib, a styryl benzyl sulfone, is known to be a multi-kinase inhibitor, notably affecting the Polo-like kinases (PLKs) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.[4] These pathways are crucial in cell cycle regulation and proliferation, and their inhibition can lead to antitumor effects.

Furthermore, other sulfone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[3] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[3]

Based on this information, a hypothetical signaling pathway for the potential anticancer activity of a generic benzyl sulfone compound is presented below. It is crucial to note that this is a speculative model based on the activities of related compounds and requires experimental validation for this compound.

Caption: Hypothetical signaling pathway for a benzyl sulfone's anticancer activity.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through straightforward laboratory procedures. While direct evidence of its biological activity and specific involvement in signaling pathways is currently limited, the known pharmacology of structurally related sulfone derivatives suggests that this compound may possess interesting biological properties, potentially as an inhibitor of key cellular signaling pathways involved in cell proliferation and inflammation. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could unlock its potential in drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

An In-depth Technical Guide to the Structure of Dibenzyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Dibenzyl Sulfone (CAS No. 620-32-6). It is intended to serve as a technical resource, offering detailed data and experimental methodologies for professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Structure and Properties

This compound, systematically named 1,1'-[sulfonylbis(methylene)]bis[benzene], is an organic compound characterized by a central sulfonyl group (SO₂) covalently bonded to two benzyl (B1604629) groups.[1] The presence of the electron-withdrawing sulfonyl moiety and the two flanking aromatic rings dictates its chemical reactivity and physical properties. The molecule's structure lends it utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Structural Data

Quantitative data regarding the physical and structural properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂S | [2] |

| Molecular Weight | 246.33 g/mol | [2] |

| CAS Number | 620-32-6 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 149-153 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, benzene. | [1][4] |

Crystallographic Data

X-ray crystallography provides precise measurements of the molecule's three-dimensional structure. The following table presents key bond lengths and angles for this compound.

| Parameter | Value (° or Å) | Reference |

| S=O Bond Length | 1.392(5) - 1.463(3) Å | [5] |

| S-C Bond Length | 1.743(7) - 1.790(3) Å | [5] |

| C-S-C Bond Angle | 101.1(3) - 106.80(14)° | [5] |

| O-S-O Bond Angle | 116.7(2) - 120.61(8)° | [5] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, while the ¹³C NMR spectrum reveals the distinct carbon environments.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.35 | Multiplet | Aromatic (C₆H₅) |

| ~ 4.30 | Singlet | Methylene (CH₂) | |

| ¹³C | ~ 131 | Doublet | Aromatic (ortho, meta CH) |

| ~ 129 | Doublet | Aromatic (para CH) | |

| ~ 128 | Singlet | Aromatic (ipso C) | |

| ~ 60 | Triplet | Methylene (CH₂) |

Note: Predicted shifts are based on standard chemical shift ranges for benzylic and aromatic moieties adjacent to sulfonyl groups. Actual values may vary based on solvent and experimental conditions.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent features in the IR spectrum of this compound are the strong absorption bands from the sulfonyl group.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| S=O Asymmetric Stretch | 1350 - 1300 (Strong) | [8] |

| S=O Symmetric Stretch | 1180 - 1140 (Strong) | [8] |

| Aromatic C-H Stretch | 3100 - 3000 | [8] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The fragmentation of this compound is dominated by the formation of the highly stable benzyl cation (which rearranges to the tropylium (B1234903) ion).

| m/z Value | Relative Intensity | Proposed Fragment |

| 246 | Low | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M - SO₂]⁺ or [C₁₄H₁₄]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Benzyl/Tropylium Cation) |

| 65 | Moderate | [C₅H₅]⁺ (Fragment from Benzyl/Tropylium Cation) |

Experimental data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Synthesis of this compound via Oxidation

This compound is commonly synthesized by the oxidation of its corresponding sulfide (B99878), Dibenzyl Sulfide. The following protocol describes a general method using a robust oxidizing agent.

Materials:

-

Dibenzyl Sulfide

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dibenzyl Sulfide (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., acetonitrile (B52724) or ethanol). Add deionized water to the flask.[9]

-

Oxidation: While stirring vigorously at room temperature, add Oxone (approximately 2.5 equivalents) portion-wise to the mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Attach a reflux condenser and heat the mixture to 50-60 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting sulfide spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.[1]

Structural Characterization Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. An adequate number of scans should be collected to ensure a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

2. Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Analysis: Obtain the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to reference data.[2]

Logical Workflows

Synthesis Workflow

Structural Elucidation Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H14O2S | CID 69282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIBENZYL SULFOXIDE(621-08-9) 1H NMR spectrum [chemicalbook.com]

- 4. Dibenzyl sulphide(538-74-9) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dibenzyl Sulfone

Executive Summary

This compound (CAS 620-32-6) is an organosulfur compound featuring a sulfonyl group flanked by two benzyl (B1604629) groups.[1] This white crystalline solid serves as a versatile intermediate in organic synthesis and holds significance in the pharmaceutical and material science sectors.[1][2] Its utility as a high-temperature solvent and as a precursor in the synthesis of bioactive molecules, such as the beta-blocker Nebivolol, underscores its importance.[3][4] This document provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthesis protocols, and known biological context.

Physicochemical Properties

This compound is characterized as a white, crystalline powder.[1][2] It exhibits low solubility in water but is soluble in various organic solvents like ethanol (B145695) and acetone.[1] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₂S | [1][5][6] |

| Molecular Weight | 246.33 g/mol | [3][5] |

| Monoisotopic Mass | 246.07145086 Da | [1][5] |

| CAS Number | 620-32-6 | [1][5][6] |

| Appearance | White crystalline powder/solid | [1][7] |

| Melting Point | 149-153°C | [2] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Experimental Protocols

The synthesis of sulfones, including this compound, is most commonly achieved through the oxidation of the corresponding sulfide (B99878) (dibenzyl sulfide). Several protocols exist for this transformation, utilizing different oxidizing agents and catalytic systems.

Protocol 1: Oxidation with Urea-Hydrogen Peroxide (UHP)

This method provides a straightforward approach for the oxidation of sulfides to sulfones using a stable and easy-to-handle oxidizing agent.[8]

Laboratory Setup:

-

A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Standard laboratory fume hood.

Methodology:

-

To a solution of the sulfide (e.g., dibenzyl sulfide) (1.0 mmol) in ethyl acetate (B1210297) (5 mL) in a 25 mL round-bottom flask, add phthalic anhydride (B1165640) (1.2 mmol).

-

Add urea-hydrogen peroxide (UHP) (2.5 mmol) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfone.[8]

Protocol 2: Oxidation with 30% Hydrogen Peroxide

A classic and effective method for sulfone synthesis involves the direct use of hydrogen peroxide, often in a solvent like acetic acid.[9]

Laboratory Setup:

-

A round-bottom flask with a magnetic stirrer.

-

Ice bath for temperature control.

Methodology:

-

Dissolve the corresponding sulfide (e.g., dibenzyl sulfide) in a suitable solvent, such as acetic acid or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide (H₂O₂) (approximately 2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction's completion by TLC.

-

Upon completion, quench the reaction by adding a saturated sodium sulfite (B76179) solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the pure sulfone.[9]

Applications and Biological Context

This compound's primary applications are in organic synthesis and the pharmaceutical industry.[1][3] It serves as a key building block for more complex molecules and is utilized as a high-temperature solvent for processing rigid polymers.[1][4]

While extensive biological data on this compound itself is limited in the public domain, the sulfone functional group is a well-established pharmacophore present in numerous bioactive compounds.[10] Sulfone derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[10][11]

For instance, Rigosertib, a styryl benzyl sulfone, is a multi-kinase inhibitor with potent antineoplastic effects on various tumor cells.[12] It primarily acts on signaling pathways crucial for tumor growth and progression, such as the Polo-like kinase (PLK) and PI3K/Akt pathways.[12] The study of related sulfone compounds provides valuable context for the potential biological relevance of this compound derivatives in drug discovery.

Visualized Workflows and Pathways

To aid in the conceptual understanding of the synthesis and potential biological relevance of sulfones, the following diagrams are provided.

Caption: A typical experimental workflow for the synthesis of this compound via oxidation.

Caption: Key synthetic pathways leading to the formation of sulfones.

Caption: The PI3K/Akt pathway, a target for sulfone-containing inhibitors like Rigosertib.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 620-32-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H14O2S | CID 69282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of Dibenzyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of dibenzyl sulfone, a crucial physical property for its characterization, purity assessment, and application in various scientific fields, including drug development. This document details reported melting point values, explores potential reasons for discrepancies in the literature, and offers detailed experimental protocols for accurate determination.

Introduction to this compound

This compound, also known as benzyl (B1604629) sulfone, is an organosulfur compound with the chemical formula (C₆H₅CH₂)₂SO₂. It is a white crystalline solid at room temperature. The accurate determination of its melting point is fundamental for its identification and for ensuring the purity of synthesized batches, which is a critical aspect in research and pharmaceutical applications.

Reported Melting Point Data

The reported melting point of this compound varies across different sources, highlighting the importance of standardized and well-documented experimental procedures. A summary of the observed values is presented in the table below.

| Melting Point Range (°C) | Source |

| 149 - 153 | Multiple chemical suppliers[1][2][3][4] |

| 149 - 152 | J&K Scientific LLC[5] |

| 100 - 101 | ChemBK[6] |

| 76 - 78 | This compound 620-32-6 wiki[7] |

Discussion of Discrepancies:

The significant variation in the reported melting points, ranging from 76°C to 153°C, can be attributed to several factors:

-

Purity of the Sample: The presence of impurities is a primary cause of melting point depression and broadening of the melting range. Incomplete reaction during synthesis or inadequate purification can lead to lower and less sharp melting points.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points. Each polymorphic form has a unique crystal lattice structure with different lattice energies, leading to distinct melting temperatures.

-

Experimental Technique and Parameters: The method used for melting point determination, the rate of heating, and the calibration of the thermometer can all influence the measured value. A faster heating rate can lead to a higher observed melting point.

-

Subjectivity in Visual Determination: For manual methods, the precise point of initial and complete melting can be subjective and vary between observers.

Given the prevalence of the 149-153°C range from multiple chemical suppliers, it is likely that this represents the melting point of a highly pure, stable crystalline form of this compound. The lower values may correspond to impure samples or different, less stable polymorphs.

Experimental Protocols for Melting Point Determination

Accurate and reproducible melting point determination is crucial. The following sections provide detailed methodologies for common techniques.

Capillary Method

The capillary method is the most common technique for determining the melting point of a solid. It can be performed using a dedicated melting point apparatus or a Thiele tube.

3.1.1. Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.

-

Grinding: The sample should be a fine, homogeneous powder. Grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

The packed sample height should be 2-3 mm.

-

3.1.2. Using a Melting Point Apparatus

A melting point apparatus provides a controlled heating block and a means to observe the sample.

-

Instrument Setup: Turn on the melting point apparatus and allow it to stabilize.

-

Ramp Rate: Set the heating rate. For a preliminary "rough" determination, a faster rate (e.g., 5-10 °C/min) can be used. For an accurate measurement, a slower rate (1-2 °C/min) is essential, especially near the expected melting point.

-

Measurement:

-

Insert the loaded capillary tube into the sample holder.

-

Begin heating.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the completion of melting).

-

The melting point is reported as a range from the onset to the completion of melting.

-

3.1.3. Using a Thiele Tube

A Thiele tube uses a heated oil bath to provide uniform heating.

-

Apparatus Setup:

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level above the top of the side arm.

-

Attach the loaded capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the thermometer bulb.

-

Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube promotes convection currents, ensuring uniform temperature distribution.

-

Heat at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

-

Observation:

-

Record the temperature at the first sign of melting and when the entire sample has liquefied.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that provides highly accurate and objective melting point data.

3.2.1. Principle

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm in the DSC thermogram.

3.2.2. Experimental Procedure

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (usually aluminum).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program, which includes the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min).

-

Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

-

-

Data Acquisition: Start the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting peak).

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Figure 1: Workflow for Melting Point Determination using an Apparatus.

Figure 2: Workflow for Thiele Tube Melting Point Determination.

Figure 3: Workflow for Differential Scanning Calorimetry.

References

- 1. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 2. nsmn1.uh.edu [nsmn1.uh.edu]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. sciencing.com [sciencing.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Solubility of Dibenzyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dibenzyl sulfone in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information for the target compound and quantitative data for the structurally similar compound, diphenyl sulfone, for comparative purposes. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual representation of a typical experimental workflow.

Solubility Data

For comparative analysis, the following table summarizes the quantitative solubility of diphenyl sulfone, a structurally analogous compound, in various organic solvents. This data can serve as a useful reference for researchers working with sulfone compounds.

Table 1: Quantitative Solubility of Diphenyl Sulfone in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Diethyl Ether | 0 | 1.2 |

| Diethyl Ether | 25 | 2.56 |

| Acetone (B3395972) | 25 | 20 (in 80g of acetone) |

Note: The data for acetone represents a 20 wt. % solution.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method (Equilibrium Solubility Determination)

This is a widely used method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation: Add an excess amount of this compound to a series of conical flasks. The excess solid should be visually apparent.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the flasks at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each flask using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

Gravimetric Method

This method is a straightforward and accurate way to determine solubility without the need for spectroscopic instrumentation.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven

-

Dessicator

-

Filtration apparatus

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-4 of the Shake-Flask Method.

-

Sampling and Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed dish and weigh it again to determine the exact mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The oven should be well-ventilated.

-

Drying and Cooling: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

Final Weighing: Weigh the evaporating dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in an organic solvent.

Caption: General workflow for solubility determination.

An In-depth Technical Guide to the ¹H NMR Spectrum of Dibenzyl Sulfone

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of dibenzyl sulfone. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure with its proton environments.

Introduction to this compound and its Spectroscopic Properties

This compound, with the chemical formula (C₆H₅CH₂)₂SO₂, is a sulfur-containing organic compound.[1][2] Its molecular structure consists of a central sulfonyl group (SO₂) flanked by two benzyl (B1604629) groups. The structural features of this compound give rise to a characteristic ¹H NMR spectrum, which is a powerful tool for its identification and for assessing its purity. The key proton environments in this compound are the methylene (B1212753) protons of the benzyl groups and the aromatic protons of the phenyl rings.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the chemically distinct protons in the molecule. Due to the symmetry of the molecule, the two benzyl groups are chemically equivalent.

Table 1: Summary of Expected ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methylene Protons (-CH₂-) | ~4.3 | Singlet (s) | 4H | N/A |

| Aromatic Protons (-C₆H₅) | 7.27 - 7.39 | Multiplet (m) | 10H | Not readily resolved |

The methylene protons, being adjacent to the electron-withdrawing sulfonyl group, are deshielded and appear as a singlet at approximately 4.3 ppm. The ten aromatic protons of the two phenyl rings are also deshielded and typically appear as a complex multiplet in the range of 7.27-7.39 ppm.[3] The integration of these signals reflects the 4:10 (or 2:5) ratio of methylene to aromatic protons, respectively.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a common solvent for many organic compounds and its residual proton signal is well-defined at ~7.26 ppm.[4][5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the this compound.

-

Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Addition of Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable for acquiring a high-resolution spectrum.

-

Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe. The spectrometer's field is then locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient to cover the entire range of proton chemical shifts in organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set to allow for the full relaxation of the protons between scans.

-

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The relative areas under the peaks are integrated to determine the ratio of the different types of protons.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights its distinct proton environments.

Figure 1: Chemical structure of this compound with distinct proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound is a straightforward yet informative analytical tool for its structural confirmation. The presence of a singlet for the four methylene protons and a multiplet for the ten aromatic protons, with their characteristic chemical shifts and integration ratio, provides unambiguous evidence for the compound's identity. The detailed experimental protocol provided herein serves as a standard procedure for obtaining a high-quality spectrum, which is crucial for accurate analysis in research and drug development settings.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C14H14O2S | CID 69282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimized Structures and Theoretical 1H-NMR Spectral Analysis of the Methylene Protons in Dibenzyl Sulfoxide | Scientific.Net [scientific.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum Analysis of Dibenzyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Dibenzyl sulfone (C₁₄H₁₄O₂S). It details the characteristic vibrational frequencies, a standardized experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the sulfone group (SO₂), the methylene (B1212753) bridges (-CH₂-), and the phenyl rings. The expected absorption bands are summarized in the table below. These frequencies are based on established correlations for sulfones and aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | Medium | Aromatic C-H Stretching | Phenyl Ring |

| ~3000 - 2850 | Medium | Asymmetric & Symmetric -CH₂- Stretching | Methylene Bridge |

| ~1600, ~1585, ~1500 | Medium-Weak | Aromatic C=C Ring Stretching | Phenyl Ring |

| ~1455 | Medium | -CH₂- Scissoring (Bending) | Methylene Bridge |

| ~1325 - 1300 | Strong | Asymmetric SO₂ Stretching | Sulfone |

| ~1135 - 1120 | Strong | Symmetric SO₂ Stretching | Sulfone |

| ~770 - 730 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) | Phenyl Ring |

| ~700 - 680 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) | Phenyl Ring |

Note: The two most characteristic and intense peaks for identification are the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.[1]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent to infrared radiation in the typical analysis range.[2]

2.1. Materials and Equipment

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR Spectrometer (e.g., Nicolet iS50 FT-IR or similar)[3]

-

Spatula and weighing paper

-

Gloves

2.2. Sample Preparation [2]

-

Grinding: Weigh approximately 1-2 mg of the this compound sample. In a dry agate mortar, combine it with 100-200 mg of desiccated KBr powder.

-

Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for approximately 2 minutes to form a thin, transparent, or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

-

Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Perform a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet containing the this compound sample into the appropriate holder in the spectrometer's sample compartment.

-

Parameter Setup: Configure the data collection parameters. Typical settings are:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

-

-

Initiate Analysis: Start the sample scan. The instrument will collect the data and process it to generate the final absorbance or transmittance spectrum.

2.4. Data Processing

-

Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any drift or scattering effects.

-

Peak Picking: Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

-

Interpretation: Correlate the identified peaks with the characteristic vibrational frequencies of this compound's functional groups as detailed in the data table above.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound as described in the experimental protocol.

Caption: Experimental workflow for FT-IR analysis of this compound via the KBr pellet method.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Dibenzyl Sulfone

For Immediate Release

[City, State] – [Date] – In the intricate world of drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable insights into molecular weight and structure through fragmentation analysis. This technical guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation of dibenzyl sulfone, a compound of interest in various research domains. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation behavior, experimental protocols, and key data presented in a clear, accessible format.

Core Fragmentation Data of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide a roadmap to its structure. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant fragments, are summarized in the table below. This data is critical for identification and for understanding the underlying fragmentation mechanisms.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 246 | 10 | [C₁₄H₁₄O₂S]⁺• (Molecular Ion) |

| 182 | 25 | [C₁₄H₁₄]⁺• |

| 154 | 5 | [C₇H₇SO₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Table 1: Key fragment ions and their relative abundances in the electron ionization mass spectrum of this compound.

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization conditions is a multi-step process initiated by the removal of an electron to form the molecular ion (m/z 246). The subsequent fragmentation is driven by the energetic instability of this ion, leading to the formation of more stable fragments. The most prominent fragmentation pathways are detailed below.

A primary fragmentation event involves the cleavage of the carbon-sulfur bonds. A significant rearrangement reaction leads to the extrusion of sulfur dioxide (SO₂), a common feature in the mass spectrometry of sulfones. This process results in the formation of a dibenzyl radical cation (m/z 182).

The base peak in the spectrum at m/z 91 is attributed to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This ion is formed through the cleavage of the C-S bond, followed by rearrangement of the resulting benzyl (B1604629) cation. The high abundance of this fragment underscores its thermodynamic stability.

Another notable fragmentation pathway involves the formation of the [C₇H₇SO₂]⁺ ion at m/z 154. This occurs via the cleavage of one of the benzyl-sulfone bonds, retaining the sulfonyl group with one of the benzyl fragments.

The tropylium ion (m/z 91) can further fragment by losing acetylene (B1199291) (C₂H₂), a common fragmentation pattern for aromatic systems, to produce the cyclopentadienyl (B1206354) cation at m/z 65.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The data presented in this guide is typically obtained using a standard electron ionization mass spectrometer. The following protocol outlines a representative methodology for the analysis of this compound.

1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

2. Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

3. Ionization: Electron ionization is performed under the following conditions:

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Trap Current: 100-200 µA

4. Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

5. Detection: An electron multiplier is used to detect the ions, and the resulting signal is processed to generate the mass spectrum.

The following workflow diagram illustrates the key stages of the experimental process.

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The presented data, proposed fragmentation pathways, and experimental protocols offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, facilitating the accurate identification and structural elucidation of this and related compounds.

References

An In-depth Technical Guide to the Crystal Structure of Dibenzyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of dibenzyl sulfone, a molecule of interest in various chemical and pharmaceutical research areas. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes key experimental and logical workflows.

Core Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The key quantitative data from this analysis are summarized in the table below. These data provide the fundamental parameters defining the three-dimensional arrangement of atoms and molecules within the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.823(3) Å |

| b | 9.871(4) Å |

| c | 16.234(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1253.4(8) ų |

| Z | 4 |

| Calculated Density | 1.308 Mg/m³ |

| Bond Lengths (Selected) | |

| S=O | 1.445(2) Å - 1.448(2) Å |

| S-C | 1.780(3) Å - 1.781(3) Å |

| Bond Angles (Selected) | |

| O-S-O | 118.5(1)° |

| C-S-C | 104.5(1)° |

| CCDC Number | 745926 |

| Reference | J. Chem. Crystallogr., 40 , 253-265 (2010)[1][2] |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal synthesis to data analysis.

Synthesis and Crystallization of this compound

-

Synthesis: this compound is typically synthesized by the oxidation of dibenzyl sulfide (B99878). A common method involves dissolving dibenzyl sulfide in a suitable organic solvent, such as glacial acetic acid, followed by the addition of an oxidizing agent like hydrogen peroxide. The reaction mixture is heated to ensure complete oxidation.

-

Purification: The crude product is then purified, often by recrystallization from a solvent such as ethanol, to obtain high-purity crystals suitable for X-ray diffraction.

-

Crystal Growth: Single crystals of sufficient size and quality for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction patterns are collected using a diffractometer equipped with a detector, such as a CCD or CMOS detector.[3] The data are typically collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated structure factors.[4]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.

Structural Parameters of the Sulfone Group

The geometry of the sulfone group is a key feature of the this compound molecule. The following diagram illustrates the relationship between the core atoms and their characteristic bond lengths and angles.

References

- 1. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation of Dibenzyl Sulfide to Dibenzyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of dibenzyl sulfide (B99878) to dibenzyl sulfone, a transformation of significant interest in medicinal chemistry and organic synthesis. This compound and its derivatives are important structural motifs in various biologically active compounds. This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms and workflows.

Introduction

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry. The resulting sulfones are versatile intermediates, valued for their chemical stability and their role as key building blocks in the synthesis of pharmaceuticals and other fine chemicals. This compound, in particular, serves as a precursor to a variety of molecules with potential therapeutic applications. The selective and efficient conversion of dibenzyl sulfide to its corresponding sulfone requires careful consideration of the oxidizing agent, reaction conditions, and potential for over-oxidation or side reactions. This guide explores several reliable methods to achieve this transformation, focusing on protocols that offer high yields and purity.

Comparative Overview of Oxidation Methods

A variety of reagents and catalytic systems can be employed for the oxidation of dibenzyl sulfide. The choice of method often depends on factors such as scale, desired purity, cost, and environmental considerations. Below is a summary of common methods with their respective advantages and disadvantages.

| Method | Oxidizing Agent | Catalyst/Conditions | Key Advantages | Key Disadvantages |

| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) | Amberlyst 15, Acetic Acid | "Green" oxidant (byproduct is water), cost-effective, high yields.[1] | Requires a catalyst, potential for over-oxidation to the sulfoxide (B87167) if not controlled. |

| Permanganate (B83412) Oxidation | N,N′-Dibenzyl-N,N,N′,N′-tetramethylethylene diammonium permanganate | Acetonitrile (B52724)/Acetic Acid, Room Temperature | Fast reaction times, excellent yields, mild conditions. | The permanganate reagent is specialized and not as common as other oxidants. |

| Peroxy Acid Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to Room Temperature | High reactivity, generally clean reactions. | Stoichiometric use of a potentially explosive reagent, benzoic acid byproduct requires removal. |

| Catalyst-Free Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water | Catalyst-free, environmentally friendly solvent. | Requires careful control of solvent to ensure selectivity for the sulfone. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from dibenzyl sulfide using various established methods.

Method 1: Oxidation with Hydrogen Peroxide and Amberlyst 15

This method utilizes a combination of hydrogen peroxide as the primary oxidant and Amberlyst 15, a strongly acidic ion-exchange resin, as a catalyst in the presence of acetic acid.[1]

Materials:

-

Dibenzyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Amberlyst 15

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzyl sulfide (1.0 eq) in acetic acid.

-

Add Amberlyst 15 (a catalytic amount) to the solution.

-

Slowly add 30% hydrogen peroxide (2.2 - 2.5 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst 15 resin.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford pure this compound.

Method 2: Oxidation with N,N′-Dibenzyl-N,N,N′,N′-tetramethylethylene Diammonium Permanganate

This protocol employs a specialized permanganate-based reagent for a rapid and efficient oxidation at room temperature.

Materials:

-

Dibenzyl sulfide

-

N,N′-Dibenzyl-N,N,N′,N′-tetramethylethylene diammonium permanganate (DBTMEP)

-

Acetonitrile

-

Acetic acid

-

10% Sodium hydroxide (B78521) solution

-

Diethyl ether

Procedure:

-

Dissolve dibenzyl sulfide (1 mmol) in a mixture of acetonitrile (4 mL) and acetic acid (0.5 mL) in a round-bottom flask.

-

Add DBTMEP (1 mmol) in portions to the stirred solution over 2 minutes at room temperature.

-

Continue stirring and monitor the reaction by TLC; the reaction is typically complete immediately after the addition of the reagent.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add 10% aqueous sodium hydroxide (10 mL) and extract the product with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

Method 3: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This classic method uses a peroxy acid to achieve the oxidation.

Materials:

-

Dibenzyl sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve dibenzyl sulfide (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the addition of a saturated sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Recrystallize the resulting solid from a suitable solvent to obtain pure this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the different oxidation methods, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Reaction Conditions and Yields for the Oxidation of Dibenzyl Sulfide

| Method | Oxidant (eq) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| H₂O₂/Amberlyst 15 | 2.2-2.5 | Amberlyst 15 | Acetic Acid | 60-80 | 2-4 h | ~95 |

| DBTMEP | 1.0 | None | CH₃CN/AcOH | Room Temp | < 5 min | >95 |

| m-CPBA | 2.2 | None | DCM | 0 to RT | 1-3 h | ~90-98 |

| Oxone | 2.1 | None | Water | Room Temp | 1-2 h | High |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂S[2] |

| Molecular Weight | 246.33 g/mol [3] |

| Melting Point | 149-153 °C[2][4] |

| Appearance | White crystalline powder[5] |

| ¹H NMR (CDCl₃, δ) | 4.25 (s, 4H, -CH₂-), 7.25-7.40 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 61.5, 128.5, 128.9, 130.8, 131.2 |

| IR (KBr, cm⁻¹) | ~1320 (asymmetric SO₂) and ~1125 (symmetric SO₂) |

Visualization of Workflows and Mechanisms

Visual diagrams are provided below to illustrate a general experimental workflow and a proposed reaction mechanism.

General Experimental Workflow

Caption: General workflow for the oxidation of dibenzyl sulfide.

Proposed Mechanism: Oxidation with Hydrogen Peroxide in Acetic Acid

The oxidation of sulfides with hydrogen peroxide in the presence of an acid catalyst, such as acetic acid, is believed to proceed through the formation of a more potent oxidizing agent, peracetic acid.[1]

Caption: Simplified mechanism of sulfide oxidation by H₂O₂/AcOH.

Conclusion

The oxidation of dibenzyl sulfide to this compound can be accomplished through a variety of effective methods. The choice of a specific protocol will be guided by the experimental requirements, including scale, cost, and environmental impact. The use of hydrogen peroxide with a recyclable catalyst like Amberlyst 15 presents a green and efficient option. For rapid conversions under mild conditions, specialized permanganate reagents are highly effective. The well-established m-CPBA protocol remains a reliable choice, provided that the necessary safety precautions are taken and the byproduct is efficiently removed. This guide provides the necessary details for researchers to select and implement the most suitable method for their synthetic needs.

References

Dibenzyl Sulfone: A Technical Guide to its History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl sulfone, a prominent member of the sulfone class of organosulfur compounds, is characterized by a sulfonyl functional group flanked by two benzyl (B1604629) groups. While its direct therapeutic applications are not extensively documented, its structural motif is present in pharmacologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the history, synthesis, physicochemical properties, and potential biological relevance of this compound, tailored for a scientific audience.

History and Discovery

The precise moment of the first synthesis of this compound is not clearly documented in readily available historical records. However, its discovery can be situated within the broader context of the burgeoning field of organosulfur chemistry in the late 19th and early 20th centuries. The fundamental methods for creating the sulfone group, particularly the oxidation of thioethers (sulfides), were established during this period.[1] It is highly probable that this compound was first synthesized through the oxidation of its corresponding sulfide (B99878), dibenzyl sulfide, a straightforward and well-understood transformation. Early investigations into the properties of sulfones, such as their pyrolysis, were conducted in the mid-20th century, indicating that the compound was known and available to researchers by that time.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[2] It is characterized by its poor solubility in water but shows good solubility in various organic solvents such as ethanol (B145695) and acetone.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | benzylsulfonylmethylbenzene | PubChem |

| Synonyms | Benzyl sulfone, Dibenzyl sulphone | PubChem, ChemBK[2][3] |

| CAS Number | 620-32-6 | ChemBK[2] |

| Molecular Formula | C₁₄H₁₄O₂S | PubChem[3] |

| Molecular Weight | 246.33 g/mol | PubChem[3] |

| Melting Point | 149-153 °C | ChemBK |

| Boiling Point | 359.33 °C (rough estimate) | ChemBK |

| Appearance | Colorless or yellowish solid | ChemBK[2] |

| Solubility | Low solubility in water; high in organic solvents | ChemBK[2] |

Synthesis and Experimental Protocols

The most common and direct route to synthesizing this compound is through the oxidation of dibenzyl sulfide. This method involves a two-step oxidation, where the sulfide is first oxidized to dibenzyl sulfoxide, which is then further oxidized to the sulfone. Various oxidizing agents can be employed to achieve this transformation effectively.

Experimental Protocol: Oxidation of Dibenzyl Sulfide with Hydrogen Peroxide

This protocol is adapted from a general method for the oxidation of sulfides to sulfones using hydrogen peroxide, a green and readily available oxidant, often in the presence of a catalyst.

Materials:

-

Dibenzyl sulfide

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol (95%)

-

Catalyst (e.g., Sodium Tungstate or a reusable phosphomolybdate hybrid)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a condenser, dissolve dibenzyl sulfide (0.5 mmol) and the chosen catalyst in 10 mL of 95% ethanol.

-

Heating: Gently heat the solution to 40 °C with continuous stirring.

-

Addition of Oxidant: Slowly add an excess of 30% hydrogen peroxide (e.g., 1.5 mmol) dropwise to the reaction mixture. Caution: This reaction can be exothermic.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (dibenzyl sulfide) and the intermediate (dibenzyl sulfoxide) are no longer detected.

-

Workup (for crystalline product): If the product crystallizes out of the solution upon cooling, collect the solid by filtration and wash it with cold ethyl acetate to remove impurities.

-

Workup (for non-crystalline product): If the product does not crystallize, cool the reaction mixture to room temperature and quench it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Oxidation pathway from Dibenzyl Sulfide to this compound.

Biological Significance and Potential Applications